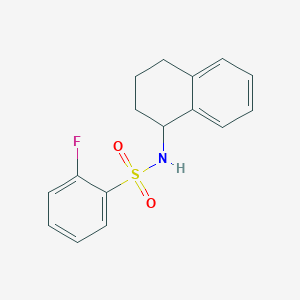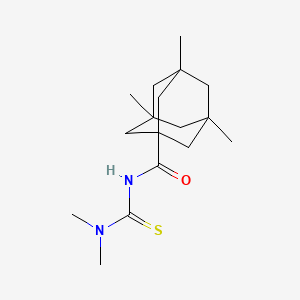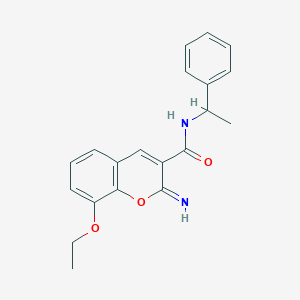![molecular formula C17H23N5O2S B11115871 2-[4-(3-methoxybenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115871.png)
2-[4-(3-methoxybenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thiadiazole moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine.
Synthesis of Thiadiazole Derivative: The next step is the preparation of the thiadiazole derivative, which involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with acetic anhydride to form N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
Coupling Reaction: The final step is the coupling of the piperazine derivative with the thiadiazole derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-{4-[(3-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The thiadiazole moiety may contribute to the compound’s ability to inhibit certain enzymes or pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.
2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Similar structure but with an ethyl group instead of a methyl group on the thiadiazole ring.
Uniqueness
The unique combination of the methoxyphenyl group, piperazine ring, and thiadiazole moiety in 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C17H23N5O2S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H23N5O2S/c1-13-19-20-17(25-13)18-16(23)12-22-8-6-21(7-9-22)11-14-4-3-5-15(10-14)24-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,18,20,23) |
InChI Key |
HKSBAUAWBLUOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115790.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)

![Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115826.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B11115833.png)
![2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11115838.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11115839.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11115875.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11115884.png)
![4-bromo-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11115891.png)
